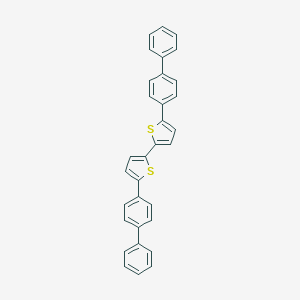
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5,5'-Di(4-biphenylyl)-2,2'-bithiophene often involves palladium-promoted Negishi cross-coupling reactions. For example, 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene was prepared using a straightforward synthesis protocol that highlights the versatility of cross-coupling reactions in constructing complex bithiophene structures (Speck, Schaarschmidt, & Lang, 2012).
Molecular Structure Analysis
The structure of this compound derivatives is characterized by their planarity and the electronic delocalization within the bithiophene moiety. X-ray diffraction studies have shown that the electron delocalization in these molecules contributes to their unique properties. For instance, analysis of bond distances in similar molecules provides evidence of electron delocalization which is crucial for their electronic and optical properties (Barbarella, Zambianchi, Bongini, & Antolini, 1996).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds can be elucidated through electrochemical studies. For example, the ferrocenyls in similar compounds can be reversibly and separately oxidized, demonstrating the electrochemical versatility of bithiophene derivatives (Speck, Schaarschmidt, & Lang, 2012).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their solubility and thermal stability, are crucial for their application in materials science. For instance, studies on dimethyl 2,2'-bithiophenedicarboxylates reveal the influence of substituent positioning on the solubility and thermal properties of these compounds, highlighting the importance of molecular structure in determining physical properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity towards various chemical reactions and their stability, can be explored through the study of their electrochemical and photophysical behaviors. For example, the electrochemical properties of a series of oligothiophenes indicate that the electron-withdrawing or donating nature of substituents significantly affects the electrochemical behavior of these compounds (Henderson, Kiya, Hutchison, & Abruña, 2008).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Solid-State Structure :
- Atropisomeric 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene : Showcased electrochemical properties and solid-state structure, highlighting the potential for applications in organometallic chemistry and materials science (Speck, Schaarschmidt, & Lang, 2012).
Optical Properties and Metal Binding :
- Red-Shifts upon Metal Binding: A Di-Gold(I)-Substituted Bithiophene : This study focused on the optical properties and metal binding, with implications for the development of novel materials for optical applications (Peay, Heckler, Deligonul, & Gray, 2011).
Synthesis and Application in Organic Electronics :
- Synthesis of 5,5′-diarylated 2,2′-bithiophenes via palladium-catalyzed arylation reactions : Explored the synthesis of diarylated bithiophenes, important for organic electronics (Yokooji, Satoh, Miura, & Nomura, 2004).
Synthesis and Properties of Novel Polythiophenes :
- An ambipolar behavior of novel ethynyl-bridged polythiophenes : Presented a comprehensive study on the synthesis and properties of novel polythiophenes, relevant to conductive polymers (Krompiec et al., 2013).
High-Performance Semiconductors for Organic Field-Effect Transistors :
- 2,6-Diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes as new high-performance semiconductors : Highlighted the use of diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives in organic field-effect transistors (OFETs), demonstrating the potential for high-performance organic semiconductors (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
Structural Analysis of Bithiophene Derivatives :
- Synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates : Focused on the synthesis and structural analysis of bithiophene derivatives, contributing to the understanding of their molecular structure and potential applications in materials science (Pomerantz, Amarasekara, & Dias, 2002).
Organic Field-Effect Transistors and Memory Elements :
- Synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers : Investigated the properties of mixed phenylene−thiophene oligomers for applications in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
Mercury(II) Bis(alkynyl) Complexes Containing Oligothiophenes :
- BIS(ALKYNYL) MERCURY(II) COMPLEXES OF OLIGOTHIOPHENES AND BITHIAZOLES : Presented a class of binuclear mercury(II) bis(alkynyl) complexes, highlighting their structural and spectroscopic features, relevant for inorganic and organometallic chemistry (Wong, Choi, Lu, & Lin, 2002).
Electropolymerization and Capacitive Properties of Polymers :
- Alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units : Studied the synthesis, electropolymerization, and capacitive properties of polymers, which are important for the development of supercapacitors (Mo et al., 2015).
Organic Photovoltaic Cells :
- High open-circuit voltage organic photovoltaic cells : Explored the use of copolymers consisting of bithiophene and fluorinated derivatives in organic photovoltaic cells, contributing to the development of efficient solar energy harvesting materials (Kim et al., 2014).
Wirkmechanismus
Target of Action
This compound is a type of organic semiconductor, and it’s often used in the field of organic field-effect transistors (OFET) and organic photovoltaics (OPV) materials .
Mode of Action
As an organic semiconductor, the compound interacts with its targets by facilitating the movement of charge carriers, such as electrons or holes . The compound’s structure, which includes two thiophene rings connected by biphenyl groups, allows for effective π-conjugation and charge transport .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in electronic applications rather than biological ones . The electronic properties of the compound, such as charge transport, can be influenced by its molecular structure and the arrangement of its atoms .
Result of Action
The primary result of the compound’s action is the facilitation of charge transport in electronic devices . This can lead to improved performance in devices such as organic field-effect transistors and organic photovoltaics .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNXLFCTPWBYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442941 | |
| Record name | AGN-PC-0N85WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175850-28-9 | |
| Record name | AGN-PC-0N85WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of BP2T nanocrystals influence their optical properties?
A: Research indicates a size-dependent shift in the optical properties of BP2T nanocrystals. As the size of these nanocrystals decreases below 560 nm, a blue shift is observed in the 0-1 band peak energy compared to bulk BP2T crystals. This phenomenon is attributed to quantum confinement effects, which become more pronounced with decreasing crystal size. []
Q2: Can BP2T be used as an active material in optoelectronic devices?
A: Yes, BP2T shows promise as an active material for optoelectronic applications. Studies have demonstrated the fabrication of vertical microcavities utilizing BP2T submicron particles embedded within a poly(vinyl alcohol) matrix. These microcavities exhibit gain-narrowed emissions at the 0-3 emission band of BP2T under specific excitation densities, indicating their potential for light amplification applications. []
Q3: How does the molecular structure of BP2T and its analogues influence their performance in organic field-effect transistors (OFETs)?
A: Research comparing BP2T (PPTTPP) with structurally similar compounds like 2,5-di-4-biphenylthiophene (PPTPP) and 4,4´-di-2,2´-bithienylbiphenyl (TTPPTT) in OFETs reveals the impact of molecular structure on device performance. The specific conductivity and charge carrier mobility of these compounds are observed to decay over time, potentially due to factors like induced dipoles, structural changes, and interactions with the dielectric interface. This highlights the importance of understanding structure-property relationships for optimizing the performance of organic semiconductors. []
Q4: Can BP2T be used to enhance the sensing capabilities of graphene?
A: Yes, BP2T has been successfully employed to functionalize graphene for enhanced ammonia detection. This functionalization leverages the strong π–π stacking interactions between the aromatic structures of BP2T and graphene. The BP2T-functionalized graphene exhibits a three-fold increase in sensitivity towards ammonia compared to pristine graphene, demonstrating its potential in gas sensing applications. []
Q5: How does BP2T organize itself at the nanoscale, and how does this compare to similar molecules?
A: BP2T exhibits interesting self-assembly behaviors at the nanoscale. Studies reveal that when deposited on muscovite mica, both BP2T (PPTTPP) and its analogue, TTPPTT, form fiber-like nanostructures. Interestingly, the growth patterns of these molecules differ: BP2T's growth resembles that of p-phenylene oligomers, while TTPPTT aligns more closely with α-thiophene oligomers. These findings provide insights into the molecular-level interactions governing the self-assembly of organic semiconductors. []
Q6: What are the potential applications of BP2T nanofiber films in optoelectronics?
A: Research on BP2T nanofiber films investigates their surface morphology and explores their potential in optoelectronic devices. By calculating optical parameters, researchers aim to understand and optimize the performance of BP2T-based nanofiber optoelectronic devices. This work contributes to the development of novel materials and device architectures for applications in areas such as light-emitting diodes, solar cells, and sensors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
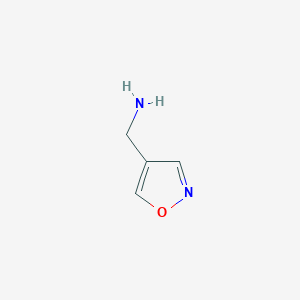
![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
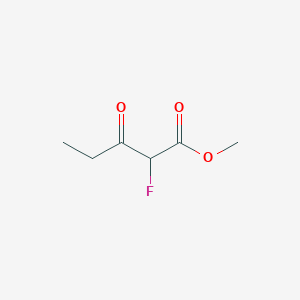
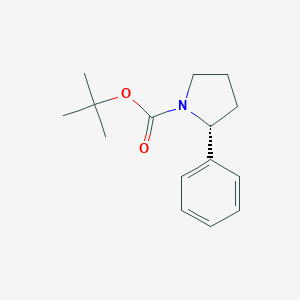
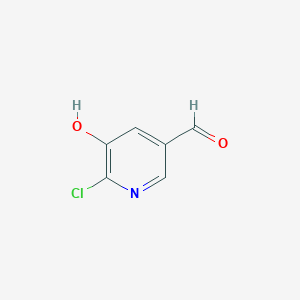
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
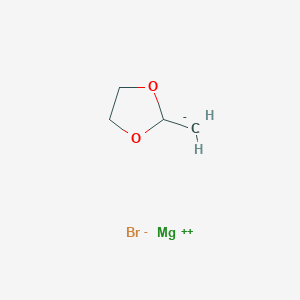
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
